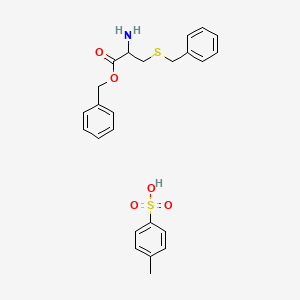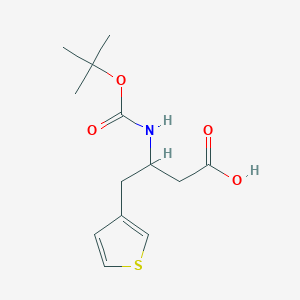methyl}-L-cysteine](/img/structure/B8071159.png)
S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine
説明
S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cysteine derivative with a complex aromatic structure, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine typically involves multi-step organic reactions. One common method includes the protection of the cysteine amino group, followed by the introduction of the aromatic groups through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the aromatic rings or the cysteine moiety, potentially altering the compound’s structure and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism by which S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aromatic rings and cysteine moiety allow it to bind to specific sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
S-{4-(Hydroxymethyl)phenylmethyl}-D-cysteine: A stereoisomer with similar properties but different biological activity.
S-{4-(Hydroxymethyl)phenylmethyl}-L-serine: A similar compound with a serine moiety instead of cysteine.
Uniqueness: S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine is unique due to its specific combination of aromatic rings and cysteine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(2R)-2-amino-3-[[4-(hydroxymethyl)phenyl]-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c24-21(22(26)27)16-28-23(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(15-25)12-14-20/h1-14,21,25H,15-16,24H2,(H,26,27)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCFZGXVZKOYSP-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)CO)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)CO)SC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611016 | |
| Record name | S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177582-20-6 | |
| Record name | S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,5S)-5-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B8071088.png)

![(2R)-2-[(tert-Butoxy)carbonylamino]-3-[4-(tert-butoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B8071092.png)


![2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine](/img/structure/B8071108.png)





![(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B8071150.png)

